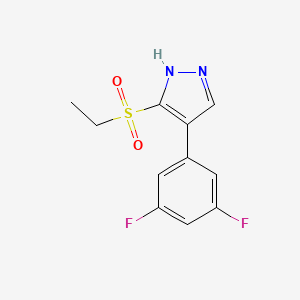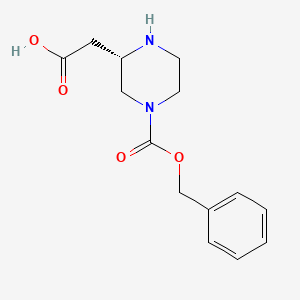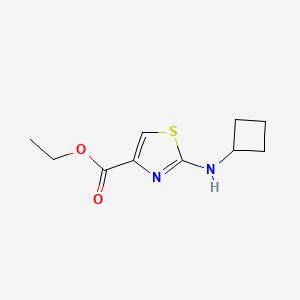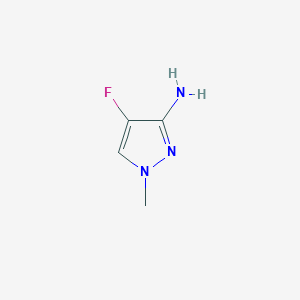
2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde is a heterocyclic compound that contains a quinoline core substituted with a 4-chlorophenylthio group and an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Chlorophenylthio Group: The 4-chlorophenylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 4-chlorothiophenol in the presence of a base such as sodium hydride.
Ethoxy Group Addition: The ethoxy group can be introduced through an alkylation reaction, where the quinoline derivative is reacted with ethyl iodide in the presence of a base like potassium carbonate.
Formylation: The final step involves the formylation of the quinoline derivative to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: 2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carboxylic acid
Reduction: 2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
作用机制
The mechanism of action of 2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The 4-chlorophenylthio group may enhance binding affinity and specificity to certain molecular targets.
相似化合物的比较
Similar Compounds
2-((4-Chlorophenyl)thio)quinoline-3-carbaldehyde: Lacks the ethoxy group, which may affect its solubility and reactivity.
6-Ethoxyquinoline-3-carbaldehyde: Lacks the 4-chlorophenylthio group, which may reduce its biological activity.
2-((4-Methylphenyl)thio)-6-ethoxyquinoline-3-carbaldehyde: The methyl group may alter the compound’s electronic properties and reactivity.
Uniqueness
2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde is unique due to the combination of its substituents, which confer specific electronic, steric, and solubility properties. This makes it a versatile compound for various applications in scientific research and industrial processes.
属性
分子式 |
C18H14ClNO2S |
|---|---|
分子量 |
343.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanyl-6-ethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C18H14ClNO2S/c1-2-22-15-5-8-17-12(10-15)9-13(11-21)18(20-17)23-16-6-3-14(19)4-7-16/h3-11H,2H2,1H3 |
InChI 键 |
PNCILGRDEHIROS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)
![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)



![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
